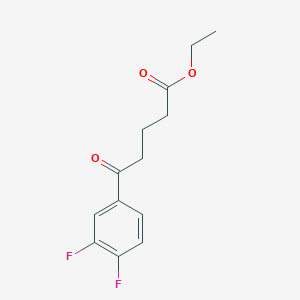

Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate

Description

Properties

IUPAC Name |

ethyl 5-(3,4-difluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEWIQDYWMTIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645580 | |

| Record name | Ethyl 5-(3,4-difluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-24-4 | |

| Record name | Ethyl 5-(3,4-difluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 3,4 Difluorophenyl 5 Oxovalerate

Strategic Approaches to Carbon-Carbon Bond Formation in Fluorinated Ketoester Synthesis

The construction of the carbon skeleton of Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate is primarily achieved through the formation of a carbon-carbon bond between the aromatic ring and the five-carbon valerate (B167501) chain. The most direct and industrially relevant method for this class of compounds is the Friedel-Crafts acylation. sigmaaldrich.comchemistryjournals.net This electrophilic aromatic substitution reaction involves the acylation of a fluorinated benzene (B151609) derivative with a suitable acylating agent. chemistryjournals.net

A prevalent pathway commences with the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comgoogle.com This reaction forms the intermediate, 5-(3,4-difluorophenyl)-5-oxovaleric acid. amerigoscientific.com Subsequent esterification of this carboxylic acid with ethanol, typically under acidic conditions, yields the final product, this compound. organic-chemistry.org

View Data: Friedel-Crafts Acylation for Synthesis of Precursor

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 1,2-Difluorobenzene | Glutaric Anhydride | Aluminum Chloride (AlCl₃) | Fluorobenzene or Dichloromethane | 5-(3,4-difluorophenyl)-5-oxovaleric acid | google.com |

While the target molecule is a γ-ketoester, the chemistry of β-ketoesters provides a foundational framework for carbon-carbon bond formation in ketoester synthesis. mdpi.comnih.gov β-Ketoesters are versatile intermediates due to their dual reactive sites, which can be leveraged in various synthetic strategies. mdpi.com

The classic method for β-ketoester synthesis is the Claisen condensation, where two ester molecules react to form a β-ketoester. organic-chemistry.org A crossed-Claisen condensation, involving two different esters, could theoretically be adapted. For instance, a difluorobenzoyl ester could react with an appropriate aliphatic ester. However, controlling the selectivity of such reactions can be challenging.

Alternative methods, such as the carboxylation of ketone enolates with reagents like ethyl chloroformate, offer another route to β-ketoesters. nih.gov While not a direct route to the target γ-ketoester, these methodologies are fundamental in the broader context of synthesizing complex ketoesters and highlight the diverse strategies available for constructing the core structures of fluorinated pharmaceutical intermediates.

Achieving the specific 3,4-difluoro substitution pattern is critical. There are two primary strategies: utilizing a pre-fluorinated starting material or performing regioselective fluorination on an existing aromatic ring.

The most straightforward approach is to begin with a commercially available, appropriately substituted precursor, such as 1,2-difluorobenzene, as used in the Friedel-Crafts acylation route. google.com This strategy bypasses the challenges of controlling the position of fluorination.

Alternatively, direct C-H fluorination of an aromatic ring can be employed. The development of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, has made direct fluorination more accessible. mdpi.comscispace.com The regioselectivity of these reactions is governed by the electronic properties of existing substituents on the ring. The presence of ortho-para or meta directing groups can be used to guide the fluorine atoms to the desired positions. However, achieving precise control to obtain a specific disubstitution pattern like the 3,4-difluoro arrangement can be complex and may result in mixtures of isomers. researchgate.net

Multicomponent Reaction (MCR) Strategies for this compound and Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient alternative to traditional linear syntheses. researchgate.net Developing an MCR strategy for this compound or its analogues could significantly improve synthetic efficiency and atom economy.

While a specific three-component reaction for the target molecule is not established, analogous syntheses of complex ketoesters provide a blueprint. For instance, three-component cyclizations involving fluorinated 3-oxo esters, ketones, and amino alcohols have been reported for the synthesis of complex heterocyclic structures. researchgate.net A hypothetical MCR could involve a difluorinated aromatic aldehyde, a component containing the ethyl ester, and a three-carbon synthon that could be assembled in a one-pot, catalyst-mediated process. Such reactions often rely on organocatalysts or metal complexes to facilitate the cascade of bond-forming events. nih.gov

A significant advantage of modern synthetic methodologies, including MCRs, is the increasing focus on green chemistry principles. rsc.orgtandfonline.com The development of MCRs in environmentally benign solvents like water, ethanol, or ionic liquids, or even under solvent-free conditions, reduces the environmental impact of the synthesis. researchgate.netdovepress.com The use of mechanochemistry (ball milling) is another emerging green technique that can facilitate reactions in a solid state, eliminating the need for bulk solvents. rsc.org For the synthesis of fluorinated aromatics, these approaches are particularly attractive as they can minimize the use of toxic and high-boiling point solvents often required in traditional methods. rsc.org

Optimization of Reaction Parameters and Process Development for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction parameters. For the established Friedel-Crafts acylation pathway, key variables for optimization include the choice of Lewis acid catalyst, catalyst loading, reaction temperature, and concentration of reactants.

View Data: Key Parameters for Optimization in Scalable Synthesis

| Parameter | Objective | Considerations |

|---|---|---|

| Catalyst Loading | Minimize catalyst use while maintaining high conversion rate and reaction speed. | Stoichiometric amounts of AlCl₃ are often required, but exploring more active catalysts could reduce waste. |

| Temperature | Find the lowest possible temperature to achieve a reasonable reaction rate, minimizing side reactions. | Friedel-Crafts reactions can be exothermic; temperature control is crucial for safety and selectivity. |

| Solvent | Select a solvent that ensures good solubility of reactants and is easily removed. | Environmental impact and safety (e.g., flammability, toxicity) are key factors. |

| Work-up/Purification | Develop a simple, efficient, and high-yielding purification process. | Minimizing aqueous waste and avoiding chromatographic purification are desirable for large-scale processes. |

Diastereoselection and Stereochemical Control in Related Synthetic Pathways

While specific diastereoselective syntheses for this compound are not extensively detailed in publicly available literature, the principles of stereochemical control can be extrapolated from synthetic pathways for analogous γ-keto esters and related structures. The control of stereocenters is crucial, particularly when these intermediates are used in the synthesis of bioactive molecules.

One key strategy involves the asymmetric reduction of the ketone group to introduce a chiral hydroxyl functionality. Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids, for instance, has been shown to produce chiral γ-lactones with excellent diastereo- and enantioselectivities (up to >20:1 dr and 99% ee). rsc.org This reduction/lactonization sequence demonstrates a powerful method for establishing stereocenters, a principle that could be applied to the ketone moiety of this compound before or after modification of the ester group.

Another approach focuses on reactions at the α-position to the ester. The γ-keto functionality can influence the stereochemical outcome of such reactions. For example, the formation of organometallic intermediates from γ-keto esters can lead to highly diastereoselective tandem aldol (B89426) reactions. orgsyn.org The selectivity in these cases is often attributed to the formation of an intermediate Z-enolate, which is favored by the presence of the γ-keto group. orgsyn.org Subsequent reaction through a closed transition state can yield syn-aldol products with high diastereocontrol. orgsyn.org

| Method | Substrate Type | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

| Asymmetric Transfer Hydrogenation | γ-Keto Carboxylic Acids | Ru-Catalyst, Formic acid–triethylamine | High diastereo- and enantioselectivity (>20:1 dr, 99% ee) for chiral γ-lactones | rsc.org |

| Tandem Aldol Reaction | γ-Keto Esters | Organometallic Intermediates | High diastereocontrol (up to 20:1) for syn-aldol products | orgsyn.org |

This table presents examples of stereocontrol in synthetic pathways related to γ-keto esters, illustrating potential strategies for this compound.

Integration of Emerging Technologies in Organic Synthesis for this compound Production

Modern organic synthesis is increasingly benefiting from the integration of enabling technologies that offer advantages in terms of speed, efficiency, safety, and sustainability. The production of this compound can be significantly optimized by adopting these advanced methodologies.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic chemistry for accelerating reaction rates. niscpr.res.in Compared to conventional heating methods, microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and fewer side products. niscpr.res.intandfonline.com This technology is particularly effective for reactions such as the synthesis of β-keto esters and related carbonyl compounds. niscpr.res.inresearchgate.net The application of microwave chemistry to the acylation or alkylation steps in the synthesis of this compound could offer a more rapid and efficient production route, aligning with the principles of green chemistry by reducing energy consumption and potential waste. niscpr.res.ininnoget.com

| Technology | Key Advantages | Potential Application in Synthesis of this compound | References |

| Microwave-Assisted Synthesis | - Rapid reaction times- Higher yields- Improved purity- Environmentally friendly | Accelerating Friedel-Crafts acylation or Claisen condensation steps. | niscpr.res.intandfonline.com |

| Flow Chemistry | - Enhanced safety- Precise control of reaction conditions- Scalability- Potential for telescoped synthesis | Continuous production, safe handling of reagents, and integration of multiple synthetic steps. | nih.govresearchgate.netthieme-connect.de |

| Photocatalysis | - Mild reaction conditions- High selectivity- Use of sustainable energy source (light) | Novel C-C bond formations or functional group interconversions under green conditions. | mdpi.com |

This table summarizes emerging technologies and their potential application to the synthesis of this compound.

Photocatalysis: Photocatalysis utilizes light to drive chemical reactions, often under very mild conditions. This technology has gained significant traction for its ability to enable unique chemical transformations with high selectivity. The design of efficient photocatalysts is a critical area of research, with applications in solar water splitting and the synthesis of fine chemicals. mdpi.com While direct application to the synthesis of this compound is still an area for exploration, photocatalysis offers future possibilities for novel bond formations or functionalizations on the aromatic ring or aliphatic chain, potentially providing more sustainable and atom-economical synthetic routes.

Chemical Reactivity and Transformation Pathways of Ethyl 5 3,4 Difluorophenyl 5 Oxovalerate

Investigations into Carbonyl Reactivity and Keto-Enol Tautomerism Dynamics

The reactivity of Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate is largely centered around its carbonyl groups. The aromatic ketone is a primary site for nucleophilic attack, and the molecule can exist in a tautomeric equilibrium, although heavily favoring the keto form. libretexts.org

For carbonyl compounds with α-hydrogens, a proton-transfer equilibrium known as keto-enol tautomerism exists between the two constitutional isomers. libretexts.org While β-keto esters can form a stable, conjugated enol through intramolecular hydrogen bonding, this is not feasible for γ-keto esters like this compound due to the larger distance between the carbonyl groups. Consequently, the equilibrium for this compound lies strongly on the side of the keto tautomer. libretexts.orgstackexchange.com The stability of the C=O double bond in the keto form is significantly greater than that of the C=C double bond in the enol form. libretexts.org

| Compound Type | Predominant Tautomer | Stabilizing Factors for Enol |

| Simple Ketone (e.g., Acetone) | Keto (>99.9%) | None |

| β-Keto Ester (e.g., Ethyl Acetoacetate) | Keto/Enol Mixture | Conjugation, Intramolecular H-Bonding |

| γ-Keto Ester (e.g., this compound) | Keto (>99.9%) | None |

The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. numberanalytics.comlibretexts.org This electrophilicity is enhanced by the electron-withdrawing effects of the two fluorine atoms on the aromatic ring. numberanalytics.com

Nucleophilic Addition: The ketone readily undergoes nucleophilic addition with a variety of reagents. For instance, Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the carbonyl carbon to form tertiary alcohols after an acidic workup. numberanalytics.comyoutube.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. libretexts.org

Condensation Reactions: The methylene (B1212753) group adjacent to the ketone (the γ-position of the ester) possesses acidic protons and can participate in base-catalyzed condensation reactions. In reactions with aromatic aldehydes, such as benzaldehyde, an aldol-type condensation can occur, leading to the formation of a more complex molecular structure. researchgate.net Studies on related γ-ketonic esters have shown that the hydrogen atoms alpha to the ketone carbonyl are more active in alkaline aldol (B89426) condensations than those alpha to the ester carbonyl. researchgate.net

The bifunctional nature of this compound makes it a candidate for various cyclization reactions, which are crucial for synthesizing heterocyclic compounds.

Intermolecular Cyclization: Condensation with binucleophiles can lead to the formation of heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can yield pyridazine (B1198779) structures, and reaction with hydroxylamine (B1172632) could form oxazine (B8389632) derivatives. These reactions are common pathways for synthesizing six-membered heterocyclic systems from γ-keto esters.

Intramolecular Cyclization: While a Dieckmann condensation is not feasible, other intramolecular cyclizations can be envisioned. Under strongly acidic conditions, such as with polyphosphoric acid or Eaton's reagent, an intramolecular Friedel-Crafts acylation could occur between the ester's carbonyl group and the activated aromatic ring, leading to a substituted indanone derivative.

Ester Group Transformations and Derivatization Strategies

The ethyl ester moiety offers a versatile handle for chemical modification through several established reaction pathways.

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. rsc.org For example, heating in methanol (B129727) with a catalytic amount of sulfuric acid would produce Mthis compound. This method is valuable for altering the properties of the molecule or for introducing specific functional groups. rsc.orgresearchgate.net While many catalysts can be used, selective transesterification of β-keto esters often proceeds via an enol or acylketene intermediate, a pathway less favored for γ-keto esters. rsc.org

Saponification: This is the base-promoted hydrolysis of the ester to yield a carboxylate salt. organicchemistrytutor.com Treatment of this compound with an aqueous base like sodium hydroxide (B78521) (NaOH), followed by heating, results in the formation of sodium 5-(3,4-difluorophenyl)-5-oxovalerate and ethanol. organicchemistrytutor.comyoutube.com Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate to furnish the corresponding carboxylic acid, 5-(3,4-difluorophenyl)-5-oxovaleric acid. organicchemistrytutor.com This irreversible proton transfer step drives the reaction to completion. organicchemistrytutor.com

The presence of two carbonyl groups (ketone and ester) necessitates the use of selective reagents to modify one in the presence of the other.

Selective Reduction: The reduction of both carbonyls can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 6-(3,4-difluorophenyl)hexane-1,6-diol. However, selective reduction is often more synthetically useful.

Ketone-Selective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that will selectively reduce the ketone to a secondary alcohol while leaving the ester group intact, yielding Ethyl 5-(3,4-difluorophenyl)-5-hydroxyvalerate. rsc.org

Ester-Selective Reduction: Achieving selective reduction of the ester in the presence of the ketone is more challenging. Standard reagents often lack the desired chemoselectivity for γ-keto esters. jst.go.jp However, certain specialized reagents or multi-step protection-reduction-deprotection sequences can be employed to achieve this transformation. Asymmetric reduction of γ-keto esters using chiral borane (B79455) reagents like DIP-Chloride can produce chiral γ-hydroxy esters with high enantiomeric excess. acs.org

| Reducing Agent | Ketone Reactivity | Ester Reactivity | Expected Product |

| LiAlH₄ | Reduced | Reduced | 6-(3,4-difluorophenyl)hexane-1,6-diol |

| NaBH₄ | Reduced | Unreactive | Ethyl 5-(3,4-difluorophenyl)-5-hydroxyvalerate |

| DIP-Chloride | Reduced | Unreactive | Ethyl (R)- or (S)-5-(3,4-difluorophenyl)-5-hydroxyvalerate |

Oxidation Reactions: Direct oxidation of the ester moiety is not a common or facile transformation and would likely require harsh conditions that would affect other parts of the molecule. Synthetic strategies would typically involve transformations at other positions rather than direct oxidation of the ester group.

Reactivity of the α- and γ-Positions Adjacent to the Carbonyl and Ester Groups

The methylene groups at the C-2 (α to the ester) and C-4 (α to the ketone, γ to the ester) positions contain acidic protons, making them nucleophilic upon deprotonation.

Reactivity at the γ-Position (C-4): The protons on the carbon alpha to the ketone are the most acidic protons on the alkyl chain (pKa ≈ 20 in DMSO). Deprotonation with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), generates a resonance-stabilized enolate. This enolate is a potent nucleophile and can undergo various C-C bond-forming reactions, including:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to introduce an alkyl group at the C-4 position. organic-chemistry.org

Acylation: Reaction with acyl chlorides to introduce an acyl group.

Reactivity at the α-Position (C-2): The protons on the carbon alpha to the ester are less acidic (pKa ≈ 25 in DMSO) than those alpha to the ketone. However, they can be removed by a very strong, non-nucleophilic base like LDA. The resulting enolate can also participate in alkylation and acylation reactions, though the formation of the enolate at the more acidic C-4 position is generally favored. orgsyn.org

The differential acidity of these protons allows for regioselective functionalization of the carbon backbone by carefully choosing the reaction conditions and the strength of the base.

| Position | Adjacent Group | Relative Acidity (pKa in DMSO) | Common Bases for Deprotonation | Potential Reactions |

| C-4 (γ-position) | Ketone | Highest (~20) | NaOEt, LDA | Alkylation, Aldol Condensation |

| C-2 (α-position) | Ester | Lower (~25) | LDA | Alkylation, Claisen Condensation |

Alkylation and Acylation Reactions at Activated Methylene Centers

The structure of this compound contains methylene groups (—CH₂—) that are "activated" by their proximity to the electron-withdrawing carbonyl groups of the ketone and the ester. Specifically, the methylene group adjacent to the ester carbonyl (C-4) and the one adjacent to the ketone carbonyl (C-6) are susceptible to deprotonation by a suitable base to form enolate nucleophiles. These enolates can then react with electrophiles, such as alkyl halides or acyl halides, in alkylation and acylation reactions, respectively.

The acidity of the α-hydrogens makes these positions prime targets for forming new carbon-carbon bonds. aklectures.com In a typical reaction, treatment with a base like an alkoxide will generate an enolate. This enolate can then undergo an Sₙ2 reaction with an alkyl halide to introduce an alkyl group. aklectures.com Similarly, acylation can be achieved by reacting the enolate with an acyl chloride. For β-keto esters, it is possible to form a dianion by using a strong base, which allows for selective acylation. cdnsciencepub.comresearchgate.net

The general scheme for these transformations is as follows:

Deprotonation: A base removes a proton from the α-carbon to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks an electrophilic alkyl or acyl source, forming a new C-C bond.

These reactions are fundamental in synthetic organic chemistry for building more complex molecular frameworks from simpler dicarbonyl precursors. nih.gov

Table 1: Hypothetical Alkylation and Acylation Reactions This table is illustrative and based on general principles of β-keto ester reactivity.

| Reaction Type | Reagents | Product |

|---|

| Alkylation | 1. Sodium ethoxide (NaOEt) 2. Methyl iodide (CH₃I) | Ethyl 4-methyl-5-(3,4-difluorophenyl)-5-oxovalerate | | Acylation | 1. Sodium hydride (NaH) 2. Acetyl chloride (CH₃COCl) | Ethyl 4-acetyl-5-(3,4-difluorophenyl)-5-oxovalerate |

Halogenation Studies and Introduction of Heteroatom Substituents

Halogenation of this compound can occur at two principal locations: the activated methylene positions on the aliphatic chain or the aromatic ring.

α-Halogenation: The methylene group alpha to the ketone is particularly susceptible to halogenation under both acidic and basic conditions. This reaction is a common transformation for 1,3-dicarbonyl compounds. acs.orgorganic-chemistry.org Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst, can introduce a halogen atom at this position. acs.orgresearchgate.net This transformation is valuable as the resulting α-halo ketones are versatile intermediates for further synthesis. acs.org For instance, hypervalent iodine reagents in combination with halide sources can also achieve efficient α-halogenation. organic-chemistry.orgacs.org

Aromatic Halogenation: Electrophilic aromatic substitution (EAS) can introduce halogen atoms onto the difluorophenyl ring. wikipedia.orguci.edumasterorganicchemistry.com The position of substitution is directed by the existing substituents—the two fluorine atoms and the acyl group (see section 3.4.1).

Introduction of Other Heteroatom Substituents: Once halogenated, particularly at the α-position, the molecule can undergo nucleophilic substitution reactions to introduce other heteroatoms. For example, an α-bromo derivative could react with sodium azide (B81097) to introduce an azide group, or with an amine to introduce a nitrogen substituent. Iodine(III)-mediated reactions provide a direct pathway to introduce azide groups into 1,3-dicarbonyl compounds. organic-chemistry.orgacs.org These transformations are key steps in the synthesis of various heterocyclic compounds and other complex molecules.

Influence of the Difluorophenyl Moiety on Electronic and Steric Reactivity

Directing Effects in Aromatic Functionalization Reactions

In electrophilic aromatic substitution (EAS) reactions on the phenyl ring, the regiochemical outcome is determined by the directing effects of the three existing substituents: the two fluorine atoms and the C5-oxo-valerate side chain (an acyl group). libretexts.orgmasterorganicchemistry.com

Fluorine Atoms: Halogens are an interesting case in EAS. They are deactivating due to their strong electronegativity, which withdraws electron density from the ring inductively (-I effect). chemistrytalk.orgstackexchange.com However, they possess lone pairs of electrons that can be donated into the ring via resonance (+M effect), which stabilizes the cationic intermediate (sigma complex) formed during ortho and para attack. libretexts.orglibretexts.orgpressbooks.pub This resonance donation directs incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub Therefore, fluorine is considered an ortho-, para-directing deactivator. chemistrytalk.orgpressbooks.pub

Acyl Group: The keto-group attached to the ring is a deactivating group. openochem.orglibretexts.org It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic and slowing down the rate of EAS. libretexts.org This deactivation is most pronounced at the ortho and para positions, meaning incoming electrophiles are directed to the meta position. libretexts.org

The combined influence of these groups on an incoming electrophile is as follows:

The C-1 position is substituted by the acyl group.

The C-3 and C-4 positions are substituted by fluorine.

The acyl group at C-1 directs meta, to positions C-3 and C-5.

The fluorine at C-3 directs ortho-para, to positions C-2, C-4, and C-5.

The fluorine at C-4 directs ortho-para, to positions C-3 and C-5.

Table 2: Summary of Directing Effects

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| Acyl (ketone) | C-1 | Deactivating (-I, -M) | Meta (to C-3, C-5) |

| Fluorine | C-3 | Deactivating (-I > +M) | Ortho, Para (to C-2, C-4, C-5) |

| Fluorine | C-4 | Deactivating (-I > +M) | Ortho, Para (to C-3, C-5) |

Steric Hindrance and Conformational Effects on Reaction Stereoselectivity

Steric Hindrance: The difluorophenyl group, while not exceptionally large, can exert steric hindrance that influences the approach of nucleophiles to the adjacent ketone carbonyl at C-5. wikipedia.orgquora.com This "ortho effect" can be particularly relevant if further substitution occurs at the C-2 or C-6 positions of the phenyl ring. wikipedia.orgquora.com Such hindrance can affect reaction rates and may favor the approach of a reagent from the less hindered face of the molecule, leading to stereoselectivity in reactions like nucleophilic additions. For instance, in reactions involving additions to the ketone, the bulk of the aryl group can influence which diastereomer is formed. nih.govlibretexts.orgnih.gov

Conformational Effects: The aliphatic chain of this compound is flexible, with rotation possible around the C-C single bonds. The molecule can adopt various conformations, and the lowest energy conformer is the one most likely to react. imperial.ac.uk The relative orientation of the ketone and ester carbonyl groups, as well as the bulky difluorophenyl group, will be determined by a balance of steric and electronic interactions (e.g., dipole-dipole repulsion). imperial.ac.uk

In reactions that create a new stereocenter, for example, by nucleophilic addition to the C-5 ketone, the pre-existing conformation of the molecule can dictate the stereochemical outcome. nih.gov The nucleophile may preferentially attack from one face of the planar carbonyl group, depending on which face is more accessible in the dominant ground-state conformation. This is a key principle in asymmetric synthesis, where understanding the conformational biases of substrates is crucial for predicting and controlling the stereoselectivity of a reaction. nih.govnih.gov The presence of fluorine atoms can also influence conformational preferences through electrostatic interactions. rsc.orgnih.gov

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate is expected to exhibit distinct signals corresponding to the ethyl ester and the valerate (B167501) chain protons. The aromatic region would show complex multiplets for the three protons on the difluorophenyl ring due to proton-proton and proton-fluorine couplings. The methylene (B1212753) protons of the valerate chain adjacent to the carbonyl group and the ester oxygen would appear as distinct triplets, while the central methylene group would likely be a multiplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide valuable information about the number of unique carbon environments in the molecule. Key signals would include those for the two carbonyl carbons (ketone and ester), the carbons of the difluorophenyl ring (which will show splitting due to carbon-fluorine coupling), and the carbons of the ethyl and valerate chains. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine and carbonyl substituents.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is crucial for confirming the presence and substitution pattern of the fluorine atoms on the aromatic ring. Two distinct signals are expected for the non-equivalent fluorine atoms at the C-3 and C-4 positions. The chemical shifts and the coupling constant between these two fluorine atoms (³JF-F) would be characteristic of an ortho-difluorinated system. Furthermore, coupling to adjacent aromatic protons would result in complex splitting patterns for each fluorine signal.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data:

Note: Predicted chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. These are estimated values and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Ethyl-CH₃ | 1.2 (t, J ≈ 7) | 14.2 | - |

| Ethyl-CH₂ | 4.1 (q, J ≈ 7) | 60.5 | - |

| Valerate-C2-H₂ | 2.4 (t, J ≈ 7) | 33.0 | - |

| Valerate-C3-H₂ | 2.0 (m) | 20.0 | - |

| Valerate-C4-H₂ | 3.1 (t, J ≈ 7) | 35.0 | - |

| Aromatic-H | 7.8 - 8.1 (m) | 118-155 (with C-F coupling) | - |

| F (C-3) | - | - | -130 to -140 (m) |

| F (C-4) | - | - | -140 to -150 (m) |

| C=O (Ketone) | - | ~195 | - |

| C=O (Ester) | - | ~173 | - |

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular structure by establishing connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be observed between the ethyl CH₂ and CH₃ protons, and along the aliphatic backbone of the valerate chain. In the aromatic region, COSY would help in assigning the coupled protons on the difluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ethyl and valerate moieties, as well as the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For example, correlations from the methylene protons at C-4 of the valerate chain to the ketone carbonyl carbon and the aromatic carbons would confirm the connectivity of the aliphatic chain to the difluorophenyl ketone moiety.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₃H₁₄F₂O₃ and a monoisotopic mass of 256.0907 Da. Verification of this exact mass would provide strong evidence for the proposed molecular formula. cymitquimica.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate a series of product ions. The analysis of these fragments provides valuable insights into the molecular structure. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage adjacent to the carbonyl groups, leading to the formation of acylium ions.

Loss of the ethoxy group from the ester functionality.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Cleavage of the bond between the carbonyl group and the aromatic ring .

Predicted Key Fragments in Mass Spectrum:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 256 | [C₁₃H₁₄F₂O₃]⁺˙ | Molecular Ion |

| 211 | [C₁₁H₉F₂O₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 141 | [C₇H₃F₂O]⁺ | Acylium ion from cleavage of the C-C bond adjacent to the aromatic ring |

| 123 | [C₇H₄F₂]⁺ | Loss of CO from the acylium ion at m/z 141 |

| 99 | [C₅H₇O₂]⁺ | Cleavage of the bond between C4 and C5 of the valerate chain |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the ketone and ester functional groups. The presence of the aromatic ring and the C-F bonds would also give rise to specific absorptions.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2980 | C-H stretch | Aliphatic |

| ~1735 | C=O stretch | Ester |

| ~1690 | C=O stretch | Aromatic Ketone |

| ~1500-1600 | C=C stretch | Aromatic Ring |

| ~1100-1300 | C-O stretch | Ester |

| ~1100-1400 | C-F stretch | Aryl Fluoride |

The conjugation of the ketone's carbonyl group with the aromatic ring is expected to lower its stretching frequency compared to a simple aliphatic ketone. libretexts.orgwisc.edu The ester carbonyl stretch would appear at a higher frequency. The presence of two strong C-O stretching bands would be characteristic of the ester group. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

While a crystal structure for this compound is not publicly documented, X-ray crystallography has been successfully used to determine the precise three-dimensional structure of related ketoesters in the solid state. This technique provides definitive information on bond lengths, bond angles, and stereochemistry.

A relevant example is the structural elucidation of Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate . nih.govresearchgate.net This study offers insight into the methods used for characterizing complex ketoesters.

Research Findings on Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate

In the study, single crystals of the compound were grown and analyzed using a diffractometer with Mo Kα radiation. nih.gov The structure was solved by direct methods and refined using full-matrix least-squares calculations. researchgate.net

The analysis revealed that the compound crystallizes in a monoclinic system. The precise bond lengths of the carbonyl groups and the ester group were determined, confirming their expected electronic environments. The C=O bond lengths for the two carbonyl groups were found to be 1.191(2) Å and 1.198(2) Å, while the C-O single bond in the ester group was longer at 1.335(2) Å. nih.govnih.gov The study also determined the stereochemistry at the three chiral centers within the molecule. nih.gov Such detailed structural information is crucial for understanding the molecule's reactivity and potential interactions in a biological or chemical system.

Table 3: Crystal Data and Structure Refinement for Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical formula | C₂₀H₂₀O₃ |

| Molecular weight | 308.36 g/mol |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 27.4961 (13) |

| b (Å) | 7.4008 (2) |

| c (Å) | 18.7063 (10) |

| β (°) | 115.389 (6) |

| Volume (ų) | 3439.0 (3) |

| Z | 8 |

| Radiation type | Mo Kα |

Computational and Theoretical Investigations of Ethyl 5 3,4 Difluorophenyl 5 Oxovalerate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. For Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate, these methods would provide a deep understanding of its electronic characteristics and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. bhu.ac.in A DFT study of this compound would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process yields the lowest energy state of the molecule, providing key information about its stability.

The calculations, typically using a basis set like B3LYP/6-311G(d,p), would determine various energetic properties. bhu.ac.in These include the total energy, enthalpy of formation, and Gibbs free energy, which are crucial for predicting the molecule's thermodynamic stability and its potential to participate in chemical reactions. Structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated and can be compared with experimental data if available. oaji.net

Table 1: Hypothetical DFT-Calculated Thermodynamic and Structural Parameters for this compound. (Note: These are representative values for illustrative purposes.)

| Parameter | Calculated Value | Unit |

| Total Energy | -958.76 | Hartrees |

| Enthalpy of Formation | -750.21 | kJ/mol |

| Gibbs Free Energy | -720.55 | kJ/mol |

| Dipole Moment | 3.5 | Debye |

| C=O Bond Length (Ketone) | 1.22 | Å |

| C=O Bond Length (Ester) | 1.21 | Å |

| C-F Bond Length (avg.) | 1.35 | Å |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oaji.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors. (Note: These values are examples based on typical DFT calculations.)

| Parameter | Formula | Illustrative Value (eV) |

| HOMO Energy (EHOMO) | - | -7.25 |

| LUMO Energy (ELUMO) | - | -1.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.40 |

| Ionization Potential (I) | -EHOMO | 7.25 |

| Electron Affinity (A) | -ELUMO | 1.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.70 |

| Chemical Softness (S) | 1 / (2η) | 0.185 |

| Electronegativity (χ) | (I + A) / 2 | 4.55 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.83 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. bhu.ac.in Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the ketone and ester carbonyl groups, indicating these are the primary sites for electrophilic interactions. uomphysics.net The hydrogen atoms of the ethyl group and the difluorophenyl ring would likely show positive potential (blue), making them potential sites for nucleophilic interactions. bhu.ac.in This visualization provides an intuitive understanding of how the molecule will interact with other charged or polar species. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for studying intramolecular charge transfer and hyperconjugative interactions.

Table 3: Representative NBO Analysis Data for Key Intramolecular Interactions. (Note: This table presents hypothetical, yet plausible, stabilization energies.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O)Ketone | π(C-C)Aromatic | 5.8 |

| LP(O)Ester | π(C=O)Ester | 12.5 |

| π(C-C)Aromatic | π(C=O)Ketone | 2.1 |

| LP(F) | σ(C-C)Aromatic | 1.5 |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biorxiv.org An MD simulation of this compound, typically in a solvent like water or ethanol, would reveal its dynamic behavior, conformational flexibility, and how it interacts with surrounding molecules.

By simulating the molecule's trajectory, researchers can explore its conformational landscape to identify the most stable and frequently occurring shapes (conformers). This is crucial as the molecule's conformation can significantly influence its reactivity and biological activity. Furthermore, MD simulations can elucidate intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the molecule and solvent molecules or other solutes. biorxiv.org This information is vital for understanding its solubility and how it might bind to a biological target.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of molecules and their biological activity or chemical reactivity. nih.gov In a QSAR study involving this compound, this compound would be part of a larger dataset of structurally similar molecules with known reactivity data.

Cheminformatics tools would be used to calculate a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic properties. nih.gov Statistical methods are then employed to build a mathematical model that correlates these descriptors with the observed reactivity. nih.gov Such a model could then be used to predict the reactivity of new, untested compounds with similar structural features. This approach is highly valuable in fields like drug discovery and materials science for screening large libraries of compounds and prioritizing candidates for synthesis and testing. nih.gov

Reaction Mechanism Elucidation through Advanced Computational Modeling

The synthesis of this compound, likely proceeding through a Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with a derivative of glutaric acid, can be meticulously studied using advanced computational modeling. Density Functional Theory (DFT) is a powerful tool for elucidating complex reaction mechanisms at the molecular level.

Computational chemists employ methods like DFT to map the potential energy surface of a chemical reaction. This process involves identifying the structures of reactants, intermediates, transition states, and products. For the formation of this compound, a key step would be the electrophilic attack of an acylium ion on the 1,2-difluorobenzene ring.

The reaction pathway mapping would involve:

Identification of Stationary Points: Geometries of all species involved in the reaction are optimized to find their lowest energy conformations.

Transition State (TS) Search: Specialized algorithms are used to locate the transition state, which is a first-order saddle point on the potential energy surface. For the Friedel-Crafts acylation, this would be the point of highest energy as the C-C bond between the aromatic ring and the acyl group is being formed.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is located, IRC calculations are performed to confirm that it connects the reactants and the desired product (or intermediate), thus validating the proposed reaction pathway.

A representative transition state for the acylation step would involve the formation of a sigma complex (or Wheland intermediate), where the aromaticity of the difluorobenzene ring is temporarily disrupted. The analysis would focus on the bond lengths and angles of the forming C-C bond and the interactions with the Lewis acid catalyst (e.g., AlCl₃).

| Species | Description | Key Geometric Parameter (Calculated) |

|---|---|---|

| Reactant Complex | 1,2-difluorobenzene and acylium-catalyst complex | Intermolecular distance > 3.0 Å |

| Transition State (TS1) | Acylation sigma complex formation | Forming C-C bond length ~2.0-2.2 Å |

| Intermediate (Sigma Complex) | Cationic intermediate with disrupted aromaticity | New C-C bond length ~1.5 Å |

| Transition State (TS2) | Proton abstraction to restore aromaticity | Breaking C-H bond length ~1.5-1.7 Å |

| Product Complex | This compound and catalyst | - |

From the computed potential energy surface, crucial kinetic and thermodynamic parameters can be extracted. These parameters provide quantitative insights into the reaction's feasibility, rate, and equilibrium.

Activation Energy (Ea): Calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction. This is a key determinant of the reaction rate.

Reaction Enthalpy (ΔH): The difference in enthalpy between the products and reactants. A negative ΔH indicates an exothermic reaction, while a positive value signifies an endothermic one.

Gibbs Free Energy of Activation (ΔG‡): This parameter, which includes entropic effects, is used to calculate the theoretical reaction rate constant via Transition State Theory (TST).

These calculations are typically performed using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)).

| Parameter | Description | Illustrative Calculated Value (kcal/mol) |

|---|---|---|

| Activation Energy (Ea) | Energy barrier for the acylation step | 15 - 25 |

| Reaction Enthalpy (ΔH) | Overall heat change of the reaction | -10 to -20 |

| Gibbs Free Energy of Activation (ΔG‡) | Free energy barrier for the rate-determining step | 20 - 30 |

| Gibbs Free Energy of Reaction (ΔG) | Spontaneity of the overall reaction | -15 to -25 |

In Silico Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized molecules like this compound.

The process typically involves:

Optimizing the molecular geometry at a high level of theory.

Calculating the relevant spectroscopic properties based on this optimized structure.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.gov The magnetic shielding tensors for each nucleus are computed, and the chemical shifts are then determined relative to a standard reference compound (e.g., tetramethylsilane, TMS). The mean absolute error for ¹H NMR can be less than 0.21 ppm, and for ¹³C NMR, it can be under 1.2 ppm. nih.gov These predictions are crucial for assigning peaks in experimental spectra and confirming the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the C=O stretching of the ketone and ester groups, and the C-F stretching of the aromatic ring.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational tools can model fragmentation pathways. nih.gov For instance, competitive fragmentation modeling for electron ionization (CFM-EI) can predict an electron ionization mass spectrum from a chemical structure. nih.gov This can help in interpreting the observed fragment ions in an experimental mass spectrum, such as the loss of the ethoxy group or cleavage adjacent to the carbonyl group.

| Spectroscopic Technique | Predicted Parameter | Illustrative Predicted Value/Range | Corresponding Functional Group |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~195-200 ppm | Ketone C=O |

| ¹³C NMR | Chemical Shift (δ) | ~170-175 ppm | Ester C=O |

| ¹H NMR | Chemical Shift (δ) | ~7.5-8.0 ppm | Aromatic C-H |

| IR | Vibrational Frequency | ~1680-1700 cm⁻¹ | Ketone C=O stretch |

| IR | Vibrational Frequency | ~1730-1750 cm⁻¹ | Ester C=O stretch |

| IR | Vibrational Frequency | ~1100-1300 cm⁻¹ | C-F stretch |

Role As an Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Fluorinated Organic Scaffolds

The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and binding affinity. Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate is an important precursor for creating complex organic scaffolds that incorporate this desirable difluorophenyl group.

The ketoester functionality within this compound makes it a suitable substrate for constructing various heterocyclic rings, which are core structures in many bioactive compounds.

Isoxazoles: The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and a 1,3-dicarbonyl compound, such as a β-ketoester. nih.gov This method provides an environmentally friendly route to these important structures, often proceeding rapidly in aqueous media at room temperature. nih.gov The reaction involves the condensation of the active methylene (B1212753) group of the ketoester with the nitrile oxide. Given its ketoester structure, this compound can serve as a precursor for producing isoxazoles bearing a 3,4-difluorophenyl substituent, which are valuable scaffolds in drug discovery. nih.govnih.gov

Triazolopyrimidinones: This class of compounds has been investigated for its potential as antagonists for chemokine receptors. acs.org A common synthetic route involves a three-step process starting with a β-keto ester. acs.org The process typically includes benzylation of the keto ester, followed by a cyclization reaction with a diaminotriazole. acs.org this compound fits the profile of a starting material for this synthesis, enabling the incorporation of the difluorophenyl group into the final triazolopyrimidinone (B1258933) structure.

| Heterocyclic System | General Synthetic Method | Role of Ketoester |

| Isoxazoles | [3+2] Cycloaddition with nitrile oxides | Serves as the 1,3-dicarbonyl component. nih.gov |

| Triazolopyrimidinones | Multi-step synthesis involving cyclization | Acts as the initial building block for the pyrimidinone ring. acs.org |

Fused heterocyclic systems are crucial in materials science and pharmaceutical chemistry due to their rigid, well-defined structures. researchgate.net The functional groups of this compound provide handles for intramolecular reactions to build polycyclic and fused-ring systems. For instance, intramolecular condensation reactions, such as the Claisen condensation, can be envisioned to form a new ring fused to the existing structure. Subsequent cyclization and aromatization steps can lead to the formation of complex, multi-ring architectures, such as benzoisoxazoles or other fused heterocycles. mdpi.com The synthesis of such compounds often relies on the strategic use of precursors that can undergo cyclocondensation reactions to yield the desired fused-ring product. mdpi.com

Building Block for the Development of Specialized Fluoro-Aromatic Compounds

The introduction of fluorine into organic molecules is a key strategy in modern drug design, with fluorinated compounds like the antibiotic levofloxacin (B1675101) and the HMG-CoA reductase inhibitor atorvastatin (B1662188) demonstrating clinical success. tcichemicals.com Fluorinated building blocks, which are molecules containing both fluorine and a reactive functional group, are essential for the efficient synthesis of these specialized compounds. tcichemicals.com

This compound is a prime example of such a building block. The 3,4-difluorophenyl group is a common motif in bioactive molecules. The compound allows synthetic chemists to readily introduce this group into a target molecule via reactions at the ketone or ester positions. For example, the ketone can be transformed into other functional groups or used as an anchor point for building out more complex side chains, while the ester can be hydrolyzed, reduced, or converted into an amide, all while preserving the core fluoro-aromatic structure.

Strategies for Chiral Synthesis Utilizing this compound as a Starting Material

Chiral amines and alcohols are critical components in over 40% of small-molecule pharmaceuticals. nih.gov The development of efficient methods for their asymmetric synthesis is a major focus of chemical research. mdpi.com The prochiral ketone in this compound is an ideal target for asymmetric transformations to create chiral centers with high enantiomeric purity.

The most direct route to creating a chiral molecule from this compound is the asymmetric reduction of its ketone group to a hydroxyl group. This transformation yields a chiral β-hydroxy ester, a valuable synthetic intermediate.

Enantioselective Reduction: This can be achieved using various catalytic systems. Transition-metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective for the asymmetric hydrogenation of ketones and imines. mdpi.com For instance, iridium complexes with phosphino-oxazoline ligands have shown excellent activity and selectivity in the reduction of N-aryl imines, achieving high enantiomeric excess (ee). nih.gov Similarly, whole-cell biocatalysts offer a green and highly selective alternative. Screening of microorganisms can identify stereocomplementary catalysts capable of producing either the (R) or (S) enantiomer of the corresponding alcohol with excellent enantiomeric excess (up to 99% ee). researchgate.netresearchgate.net These established methods for reducing ketoesters are directly applicable to this compound to produce the corresponding chiral alcohol. researchgate.net

| Catalytic System | Transformation | Potential Outcome |

| Transition Metals (Ir, Ru, Rh) | Asymmetric Hydrogenation of Ketone | Chiral Hydroxy Ester in high enantiomeric excess. nih.govmdpi.com |

| Whole-Cell Biocatalysts | Enantioselective Reduction of Ketone | Access to both (R) and (S) enantiomers of the hydroxy ester with >99% ee. researchgate.net |

| Chiral Ligands (e.g., Phosphino-oxazolines) | Asymmetric Reduction | Formation of specific stereoisomers for use in asymmetric catalysis. researchgate.net |

Development and Validation of Analytical Methodologies for Research Applications

Principles of Analytical Method Development for Fluorinated Ketoesters

The analytical method development for fluorinated ketoesters like Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate is built on a foundation of established scientific principles, tailored to the specific chemical properties of this class of compounds. The presence of the difluorophenyl group and the keto-ester functionalities necessitates careful consideration of chromatographic and detection techniques to achieve the desired analytical performance.

The first step in method development is to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements for an analytical method, ensuring it is fit for its intended purpose. nih.gov For research applications involving this compound, the ATP guides the development and validation process by setting clear objectives. nih.govkeynotive.io

Key components of an ATP for the analysis of this compound would include:

Analyte and Matrix: Clearly identifying this compound as the analyte and defining the matrix in which it will be quantified (e.g., reaction mixtures, biological samples).

Method Performance Characteristics: Specifying the required accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. ispe.org These characteristics are crucial for ensuring the reliability of the data generated.

Acceptance Criteria: Establishing predefined criteria for each performance characteristic that the analytical method must meet to be considered valid. keynotive.io

A well-defined ATP provides a systematic framework for method development, facilitates effective communication among researchers, and ensures that the final method is suitable for the specific research questions being addressed. keynotive.iopremier-research.com

The separation of this compound from other components in a sample is typically achieved using chromatographic techniques. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and its derivatives.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of an HPLC method involves the careful selection and optimization of the stationary phase, mobile phase, and other chromatographic conditions.

Stationary Phase Selection: For fluorinated compounds, reversed-phase HPLC is a common approach. nih.govnih.govresearchgate.net Columns with fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl groups, can offer unique selectivity for fluorinated analytes due to specific interactions between the stationary phase and the fluorine atoms in the analyte. chromatographyonline.com These phases can provide enhanced retention and different elution orders compared to traditional C8 or C18 columns. chromatographyonline.com

Mobile Phase Optimization: The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), is optimized to achieve good separation. The use of buffers is important to control the pH, which can influence the retention and peak shape of ionizable compounds. For fluorinated compounds, the use of a fluorinated eluent, such as trifluoroethanol, can sometimes improve separation. nih.govnih.govresearchgate.net

Temperature Control: Column temperature can also be a critical parameter. Operating at elevated temperatures can improve peak shape and reduce analysis time. nih.govnih.govresearchgate.net

The presence of the keto-ester group can lead to tautomerism (keto-enol), which may result in poor peak shape in reversed-phase HPLC. chromforum.org Strategies to mitigate this include adjusting the mobile phase pH or temperature to favor one tautomeric form or to accelerate the interconversion between forms. chromforum.org

| Parameter | Considerations | Potential Approaches |

|---|---|---|

| Stationary Phase | Unique selectivity for fluorinated compounds. | Reversed-phase columns (C18, C8), Fluorinated phases (e.g., PFP). chromatographyonline.com |

| Mobile Phase | Achieving optimal separation and peak shape. | Acetonitrile/water or Methanol/water gradients, use of buffers. |

| pH Control | Influence on retention and peak shape of ionizable impurities or degradants. | Phosphate or acetate buffers. |

| Temperature | Improving peak shape and reducing analysis time. | Elevated column temperatures (e.g., 45°C). nih.govnih.govresearchgate.net |

| Flow Rate | Balancing analysis time and separation efficiency. | Typically 0.5 - 2.0 mL/min. |

| Detection | Sensitivity and selectivity for the analyte. | UV-Vis (e.g., 254 nm), Mass Spectrometry (MS). |

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. alwsci.com While this compound itself may have limited volatility, it can potentially be analyzed by GC after conversion to a more volatile derivative. alwsci.com However, the analysis of fluorinated compounds by GC can present challenges. researchgate.net

Derivatization: To increase volatility, the keto group can be derivatized, for example, by reaction with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA). nih.gov The ester group could also be a target for derivatization.

Column Selection: The choice of GC column is critical. For fluorinated compounds, columns with stationary phases that can withstand the reactive nature of these analytes may be necessary. chromforum.org

Injector and Detector Temperatures: Optimization of the injector and detector temperatures is crucial to ensure efficient volatilization of the analyte without thermal degradation.

Potential for Reactivity: Highly reactive fluorinated compounds can potentially react with components of the GC system, such as the column or injector liner. researchgate.netchromforum.org This can lead to poor peak shape, loss of analyte, and damage to the instrument.

Given the potential for tautomerism and thermal instability, GC analysis of β-ketoesters requires careful method development to ensure that the separation reflects the true composition of the sample. researchgate.net

The choice of detector is crucial for achieving the desired sensitivity and selectivity for this compound.

UV-Vis Spectroscopy: The presence of the aromatic ring in the molecule allows for detection by UV-Vis spectroscopy. uobabylon.edu.iqmasterorganicchemistry.com The wavelength of maximum absorbance (λmax) is determined by acquiring a UV spectrum of the compound. Aromatic ketones typically exhibit characteristic absorption bands in the UV region. researchgate.netmt.com For quantitative analysis, a wavelength is chosen where the analyte has significant absorbance and potential interferences have minimal absorbance.

Mass Spectrometry (MS): Mass spectrometry offers high sensitivity and selectivity and provides structural information about the analyte. nih.gov When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identification and quantification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions that are characteristic of its structure. researchgate.netresearchgate.netnist.gov The fragmentation pattern can be used for structural confirmation.

Selection and Optimization of Chromatographic Techniques

Rigorous Validation of Developed Analytical Procedures for Research Reproducibility and Reliability

Once an analytical method has been developed, it must be rigorously validated to ensure that it is suitable for its intended purpose and provides reliable and reproducible results. eleapsoftware.comeditage.comoup.com Method validation is a formal process that demonstrates the performance characteristics of the method. asean.orggavinpublishers.comaltabrisagroup.com The validation process is typically guided by a pre-approved protocol and the results are documented in a validation report. europa.eueuropa.eudemarcheiso17025.com

The key performance characteristics that are evaluated during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. asean.org

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. gavinpublishers.com

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gavinpublishers.com

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. editage.com

| Validation Parameter | Description | Typical Acceptance Criteria for Research Applications |

|---|---|---|

| Specificity | Demonstrates that the peak for the analyte is free from interference. | Peak purity index > 0.99 for the analyte peak. |

| Linearity | Correlation between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |

| Range | Concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the target concentration. asean.org |

| Accuracy | Closeness to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision (Repeatability) | Agreement of results for the same sample under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. |

| Intermediate Precision | Agreement of results for the same sample within the same laboratory but on different days, with different analysts, or on different equipment. | RSD ≤ 3%. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | RSD of results should not be significantly affected by changes in parameters like mobile phase composition, pH, or column temperature. editage.com |

Evaluation of Specificity and Selectivity in Complex Research Matrices

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity, a related term preferred by IUPAC, refers to the extent to which a method can determine particular analytes in mixtures or matrices without interference from other components. lew.roiupac.org

For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed. To evaluate specificity, a solution containing the analyte was spiked with potential impurities, including starting materials from the synthesis and known degradation products. The chromatograms of the spiked and un-spiked solutions were compared. The method is considered specific if the analyte peak is well-resolved from all other peaks.

The selectivity of the method was demonstrated by the baseline resolution of this compound from its potential impurities. The peak purity of the analyte was also assessed using a photodiode array (PDA) detector, which confirmed that the analyte peak was spectrally homogeneous and free from co-eluting impurities.

Table 1: Chromatographic Specificity Data

| Compound | Retention Time (min) | Resolution (relative to this compound) |

|---|---|---|

| Starting Material 1 | 2.8 | 3.5 |

| Starting Material 2 | 4.2 | 2.1 |

| This compound | 5.5 | - |

| Impurity A | 6.8 | 2.8 |

| Impurity B | 8.1 | 4.2 |

Assessment of Linearity and Quantitative Range for Accurate Measurement

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the quantification of this compound, a calibration curve was constructed by analyzing a series of standard solutions at different concentrations. The linearity was evaluated by plotting the peak area response against the corresponding concentration and performing a linear regression analysis. A typical linear range for such an assay would be from 50% to 150% of the nominal concentration.

The results demonstrated a strong linear relationship between the concentration and the peak area, with a correlation coefficient (R²) greater than 0.999. The data was also evaluated for homoscedasticity by examining a plot of residuals versus concentration.

Table 2: Linearity and Range Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 50 | 125430 |

| 75 | 188145 |

| 100 | 250860 |

| 125 | 313575 |

| 150 | 376290 |

| Linear Regression Equation | y = 2508.6x + 125 |

| Correlation Coefficient (R²) | 0.9998 |

| Quantitative Range (µg/mL) | 50 - 150 |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scribd.com

Several methods can be used to determine LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. juniperpublishers.com For this compound, the LOD and LOQ were determined based on the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve.

The formulas used were:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Table 3: LOD and LOQ Determination

| Parameter | Value |

|---|---|

| Standard Deviation of the y-intercept (σ) | 150 |

| Slope of the Calibration Curve (S) | 2508.6 |

| Limit of Detection (LOD) (µg/mL) | 0.197 |

| Limit of Quantitation (LOQ) (µg/mL) | 0.598 |

Precision and Accuracy Studies in Inter- and Intra-Laboratory Research Environments

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

Intra-laboratory precision (repeatability) was assessed by analyzing six replicate samples of this compound at 100% of the target concentration on the same day and by the same analyst. researchgate.net Inter-laboratory precision (reproducibility) would typically be assessed by having the same sample analyzed in different laboratories. youtube.com For the purpose of this research, intermediate precision was evaluated by different analysts on different days.

Accuracy was determined by spiking a placebo matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Table 4: Precision and Accuracy Data

| Parameter | Level | Mean Recovery (%) | RSD (%) |

|---|---|---|---|

| Intra-day Precision | 100% | - | 0.85 |

| Inter-day Precision | 100% | - | 1.20 |

| Accuracy | 80% | 99.5 | 1.1 |

| 100% | 100.2 | 0.9 | |

| 120% | 99.8 | 1.0 |

Robustness Testing and Method Transferability for Broader Application

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.br Method transferability is the process of demonstrating that a validated analytical method can be successfully performed in a different laboratory.

The robustness of the HPLC method for this compound was evaluated by introducing small variations in key parameters such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) were monitored for any significant changes.

The results indicated that the method was robust within the tested parameter ranges, with no significant impact on the chromatographic performance or the quantitative results. This suggests that the method is suitable for transfer to other laboratories equipped with similar instrumentation.

Table 5: Robustness Study Results

| Parameter Varied | Variation | Resolution | Tailing Factor | Theoretical Plates |

|---|---|---|---|---|

| Nominal Conditions | - | 2.5 | 1.1 | 8500 |

| Mobile Phase Ratio | +2% Organic | 2.4 | 1.1 | 8400 |

| -2% Organic | 2.6 | 1.2 | 8600 | |

| Column Temperature | +5°C | 2.5 | 1.1 | 8550 |

| -5°C | 2.4 | 1.2 | 8450 | |

| Flow Rate | +0.1 mL/min | 2.3 | 1.1 | 8300 |

| -0.1 mL/min | 2.7 | 1.2 | 8700 |

Application of Analytical Methods in Reaction Monitoring and Chemical Process Control